2-(2-Bromoethoxy)-2-methylpropanenitrile

描述

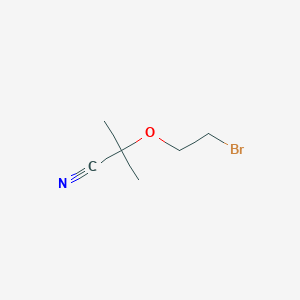

2-(2-Bromoethoxy)-2-methylpropanenitrile is a brominated alkyl nitrile compound characterized by a central propanenitrile backbone substituted with a methyl group and a 2-bromoethoxy chain. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing nitrile group and the bromoethoxy moiety.

属性

分子式 |

C6H10BrNO |

|---|---|

分子量 |

192.05 g/mol |

IUPAC 名称 |

2-(2-bromoethoxy)-2-methylpropanenitrile |

InChI |

InChI=1S/C6H10BrNO/c1-6(2,5-8)9-4-3-7/h3-4H2,1-2H3 |

InChI 键 |

JPTNGXOAVUZFKF-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C#N)OCCBr |

产品来源 |

United States |

相似化合物的比较

Table 1: Key Brominated Nitriles and Their Properties

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups : The nitrile group enhances electrophilicity, but substituents like bromoethoxy (target compound) or bromophenyl alter reactivity. For example, bromoethoxy facilitates nucleophilic substitutions, whereas bromophenyl derivatives are more stable and suited for aromatic coupling reactions .

- Steric Hindrance : Ortho-substituted bromophenyl derivatives (e.g., 2-(2-bromophenyl)-2-methylpropanenitrile) exhibit increased steric hindrance, reducing reaction rates compared to para-substituted analogues .

Synthetic Methods :

- Microwave-assisted synthesis (e.g., for 2-(3,5-dimethoxyphenyl)-2-methylpropanenitrile) improves yields and reduces reaction times compared to traditional reflux methods used for bromoethoxy derivatives .

- Bromophenyl nitriles often require palladium-catalyzed cross-coupling for further functionalization, unlike bromoethoxy derivatives, which undergo direct substitution .

- Applications: Pharmaceuticals: Bromopyrimidinyl and bromophenyl nitriles are prevalent in cannabinoid receptor ligand synthesis (e.g., 2-(4-Bromo-3,5-dimethoxyphenyl)-2-methylpropanenitrile) . Agrochemicals: Procyazine (a triazine-linked nitrile) is a herbicide, highlighting the role of nitriles in agrochemical design . Specialty Chemicals: Bromoethoxy derivatives may serve as intermediates for surfactants or polymers due to their ether linkages .

Notes:

- Bromophenyl nitriles require stringent handling due to acute toxicity risks, while bromoethoxy derivatives lack detailed safety data but demand precautions typical for bromoalkanes (e.g., skin/eye protection) .

- Environmental regulations apply to agrochemical nitriles like procyazine, emphasizing biodegradability and non-target organism toxicity .

Research Findings and Data Trends

- Reactivity : Bromoethoxy nitriles exhibit faster SN2 reactivity (e.g., with amines or thiols) compared to bromophenyl analogues due to reduced aromatic stabilization .

- Market Trends: Bromophenyl nitriles dominate pharmaceutical research (e.g., 2-(4-aminophenyl)-2-methylpropanenitrile has a projected 6% CAGR in market growth from 2020–2025) .

- Thermal Stability : Pyrimidinyl nitriles (e.g., 2-(5-bromo-2-pyrimidinyl)-2-methylpropanenitrile) show higher thermal stability (>200°C) than aliphatic bromoethoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。